1-tert-butyl 2-ethyl (2R,3R)-3-hydroxypiperidine-1,2-dicarboxylate
Description
1-tert-butyl 2-ethyl (2R,3R)-3-hydroxypiperidine-1,2-dicarboxylate is a chiral piperidine derivative featuring a hydroxyl group at the 3-position and two ester substituents (tert-butyl and ethyl) at the 1- and 2-positions, respectively. Its stereochemical configuration (2R,3R) is critical for applications in asymmetric synthesis, particularly in pharmaceuticals and agrochemicals. This compound is often utilized as a building block for complex molecules due to its rigid piperidine backbone and functional versatility .
Properties
Molecular Formula |
C13H23NO5 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2R,3R)-3-hydroxypiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-5-18-11(16)10-9(15)7-6-8-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10-/m1/s1 |
InChI Key |
ONDKIQFKYPHHOG-NXEZZACHSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)O |
Canonical SMILES |
CCOC(=O)C1C(CCCN1C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 2-ethyl (2R,3R)-3-hydroxypiperidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of Substituents: The tert-butyl and ethyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl 2-ethyl (2R,3R)-3-hydroxypiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonates in the presence of a strong base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce secondary alcohols.
Scientific Research Applications
1-tert-butyl 2-ethyl (2R,3R)-3-hydroxypiperidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-ethyl (2R,3R)-3-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperidine and Pyrrolidine Dicarboxylates
Substituent Effects
- tert-butyl vs. Benzyl/Methyl Groups : The tert-butyl group enhances steric bulk, improving stability during catalytic reactions. Benzyl substituents (e.g., in 71170-89-3) increase lipophilicity but introduce handling risks (H315 skin irritation) .
- Ethyl vs. Methyl Esters : Ethyl esters (as in the target compound) offer slower hydrolysis rates compared to methyl esters, making them preferable for sustained-release drug formulations .
Stereochemical and Functional Group Influence
- Hydroxyl vs. Oxo Groups : The 3R-hydroxyl group in the target compound enables hydrogen bonding, critical for enzymatic recognition in resolution processes . In contrast, 4-oxo derivatives (e.g., 1-(tert-Butyl) 3-methyl 4-oxopiperidine-1,3-dicarboxylate) are reactive toward nucleophiles, serving as ketone precursors .
- Fluorinated Analogs : Fluorophenyl-substituted pyrrolidines (e.g., 1820580-59-3) exhibit enhanced metabolic stability and bioavailability, a key advantage in CNS drug development .
Ring System Variations
- Piperidine vs. Pyrrolidine : Piperidine derivatives (6-membered rings) provide conformational flexibility, while pyrrolidines (5-membered) impose greater ring strain, influencing reactivity. For example, dihydropyrrole derivatives (e.g., 178172-26-4) are intermediates in antidiabetic drugs like saxagliptin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
